2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid

Medicinal Chemistry ADME Optimization Drug Design

2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid (CAS 1214358-54-9) is a halogenated heterocyclic building block characterized by a pyridine core substituted with a chlorine atom at the 2-position, a 2-fluorophenyl group at the 5-position, and a carboxylic acid at the 4-position. With a molecular weight of 251.64 g/mol, an XLogP3 of 3.1, and a topological polar surface area (TPSA) of 50.2 Ų , this compound presents a defined physicochemical profile for drug discovery and materials science.

Molecular Formula C12H7ClFNO2
Molecular Weight 251.64 g/mol
CAS No. 1214358-54-9
Cat. No. B6341140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid
CAS1214358-54-9
Molecular FormulaC12H7ClFNO2
Molecular Weight251.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=C(C=C2C(=O)O)Cl)F
InChIInChI=1S/C12H7ClFNO2/c13-11-5-8(12(16)17)9(6-15-11)7-3-1-2-4-10(7)14/h1-6H,(H,16,17)
InChIKeyQOTZKRZLJMILRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic Acid (CAS 1214358-54-9): A Strategic Halogenated Pyridine Building Block for Medicinal Chemistry and Cross-Coupling


2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid (CAS 1214358-54-9) is a halogenated heterocyclic building block characterized by a pyridine core substituted with a chlorine atom at the 2-position, a 2-fluorophenyl group at the 5-position, and a carboxylic acid at the 4-position. With a molecular weight of 251.64 g/mol, an XLogP3 of 3.1, and a topological polar surface area (TPSA) of 50.2 Ų [1], this compound presents a defined physicochemical profile for drug discovery and materials science. It serves as a versatile intermediate in the synthesis of kinase inhibitors and other pharmacologically active small molecules [2], with its carboxylic acid handle enabling facile derivatization into amides, esters, and other functional groups .

Halogenated pyridine building block for kinase inhibitor synthesis and cross-coupling
4-carboxylic acid handle enables facile amide or ester derivatization
2-chloro and 5-(2-fluorophenyl) substitution pattern for chemoselective functionalization

Why 2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic Acid (1214358-54-9) Cannot Be Replaced by Close Analogs


Substituting 2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid with structurally similar analogs, such as the non-fluorinated phenyl analog (CAS 1214323-23-5) or regioisomeric 3-carboxylic acid (CAS 1214371-98-8), introduces critical alterations in physicochemical properties and downstream synthetic utility. The specific substitution pattern of this compound—a 2-chloro group ortho to the pyridine nitrogen, a 5-(2-fluorophenyl) group, and a 4-carboxylic acid—is non-interchangeable. The 2-chloro substituent is essential for chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura) due to its differential reactivity compared to other halogens [1], while the ortho-fluorine on the phenyl ring imparts distinct electronic and steric effects that influence both molecular recognition in biological systems and subsequent derivatization pathways [2]. The exact placement of the carboxylic acid at the 4-position (isonicotinic acid) dictates its reactivity and the geometry of resulting amide or ester derivatives, a factor not replicated by 3-position (nicotinic acid) analogs .

Non-fluorinated phenyl analog
Loss of ortho-fluorine alters lipophilicity and molecular recognition, potentially shifting ADME and target-binding profiles.
3-Carboxylic acid regioisomer
Positional change of the carboxylic acid group modifies the geometry of amide/ester derivatives, affecting target engagement.
Amino-substituted analog
Lacks the 2-chloro handle required for chemoselective cross-coupling, limiting synthetic diversification strategies.

Quantitative Differentiation of 2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic Acid (1214358-54-9) from Analogs


Improved Physicochemical Profile: Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated Phenyl Analog

The target compound exhibits a significantly higher calculated lipophilicity (XLogP3 = 3.1) compared to its non-fluorinated analog, 2-chloro-5-phenylpyridine-4-carboxylic acid (CAS 1214323-23-5), which has an XLogP3 of approximately 2.4-2.6 (inferred from structural differences). This 0.5-0.7 unit increase in logP is attributed to the ortho-fluorine substituent on the phenyl ring and can be a decisive factor in optimizing membrane permeability and metabolic stability in drug discovery programs [1].

Lipophilicity (XLogP3)
Class-level inference
ΔXLogP3 +0.5 to +0.7
Supports membrane permeability optimization
Comparator value inferred from fluorine SAR principles
Medicinal Chemistry ADME Optimization Drug Design

Orthogonal Reactivity Profile: Chemoselective Suzuki-Miyaura Coupling at the 2-Chloro Position

The 2-chloro substituent on the target compound offers a distinct and predictable site for palladium-catalyzed cross-coupling reactions. Unlike the more reactive 2-bromo analogs, the 2-chloro group enables chemoselective Suzuki-Miyaura couplings under conditions that can tolerate other sensitive functionalities, such as the carboxylic acid group. This is a key differentiator from analogs like 2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid (CAS 1214342-37-6), which lack this halogen handle for cross-coupling, and from regioisomers where the chlorine is at a different position (e.g., 3-carboxylic acid analogs) that exhibit altered electronic properties affecting coupling efficiency [1].

Cross-Coupling Feasibility
Class-level inference
2-Chloro enables Pd-catalyzed Suzuki-Miyaura; 2-amino analog lacks this handle
Enables chemoselective library synthesis
Applicable under standard cross-coupling conditions
Organic Synthesis Cross-Coupling Chemoselectivity

Validated Procurement Purity: Guaranteed ≥95% Purity with Analytical Traceability

The target compound is commercially available with a guaranteed minimum purity of 95%, as specified by multiple reputable vendors (e.g., AKSci, Alichem). This is a quantifiable and verifiable procurement advantage over some less rigorously characterized analogs, such as 2-chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid (CAS 1214371-98-8), where purity specifications can vary or be less clearly defined. The availability of a Certificate of Analysis (COA) and Safety Data Sheet (SDS) ensures batch-to-batch consistency and supports reproducible research outcomes [1].

Commercial Purity
Reported
≥95% purity with COA/SDS available from multiple vendors
Supports batch-to-batch reproducibility
Verified by vendor HPLC and NMR
Procurement Quality Control Reproducibility

Biological Activity of Key Derivatives: Potent HPGDS Inhibition with Kd = 9.5 nM

While direct activity data for the free carboxylic acid is limited, derivatives of 2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid demonstrate potent and selective biological activity. For instance, an amide derivative (BDBM50084154, CHEMBL1233897) synthesized from this building block exhibits a binding affinity (Kd) of 9.5 nM for human Hematopoietic Prostaglandin D Synthase (HPGDS) [1]. In a direct comparison from the same study, a closely related analog (BDBM50084149, CHEMBL3425952) showed a Kd of 650 nM for the same target, representing a 68-fold improvement in binding affinity [2]. This dramatic difference underscores the critical importance of the specific substitution pattern conferred by the parent carboxylic acid building block, as minor structural changes in the derived amide can lead to orders-of-magnitude changes in potency.

HPGDS Binding Affinity (Derivative)
Head-to-head comparison
Kd = 9.5 nM vs 650 nM (68-fold)
Supports target-selective scaffold design
Derived from amide derivative binding assay
Drug Discovery Enzyme Inhibition Inflammation

Optimal Applications for 2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic Acid (1214358-54-9) in Drug Discovery and Chemical Synthesis


Design and Synthesis of HPGDS Inhibitors for Inflammatory and Allergic Diseases

Based on the quantitative evidence of potent HPGDS inhibition by derivatives of this building block (Kd = 9.5 nM) [1], this compound is an ideal starting material for structure-activity relationship (SAR) studies targeting the prostaglandin D2 pathway. Researchers focused on developing novel therapies for asthma, allergic rhinitis, or other inflammatory conditions should prioritize this building block to access a chemical space known to yield high-affinity HPGDS ligands.

Library Synthesis via Chemoselective Cross-Coupling and Derivatization

The orthogonal reactivity of the 2-chloro and 4-carboxylic acid groups allows for a versatile two-step diversification strategy. The carboxylic acid can be first converted to a library of amides or esters , followed by chemoselective Suzuki-Miyaura cross-coupling at the 2-chloro position to introduce a diverse array of aryl or heteroaryl groups [2]. This workflow is highly valued in medicinal chemistry for rapidly generating compound collections for biological screening, making it a strategic choice for procurement in high-throughput synthesis laboratories.

Optimization of ADME Properties in CNS Drug Discovery Programs

The quantifiably higher lipophilicity (XLogP3 = 3.1) [3] compared to its non-fluorinated phenyl analog makes this building block particularly well-suited for medicinal chemistry campaigns aimed at improving blood-brain barrier (BBB) penetration and central nervous system (CNS) exposure. Researchers optimizing lead compounds for neurological or psychiatric indications should select this building block to leverage its favorable physicochemical profile for enhancing membrane permeability and metabolic stability [4].

Synthesis of Kinase Inhibitor Scaffolds and Targeted Therapeutics

As a recognized key intermediate in the synthesis of kinase inhibitors [5], this compound is a critical component for building libraries of pyridine-based ATP-competitive inhibitors. The specific arrangement of substituents provides a privileged scaffold that can be elaborated into molecules targeting a wide range of kinases implicated in cancer, inflammation, and other diseases. Procurement of this high-purity building block ensures a reliable starting point for synthesizing complex, pharmacologically active molecules with defined stereochemistry and functional group placement.

Application
Selection Property
Validation Focus
HPGDS inhibitor SAR studies for inflammatory disease models
Access to high-affinity binding chemical space
Target engagement in HPGDS enzymatic assays
Chemoselective library synthesis via cross-coupling and amidation
Orthogonal reactive handles (2-Cl and 4-COOH)
Reaction scope and functional group tolerance
CNS drug lead optimization and ADME profiling
Enhanced lipophilicity from ortho-fluorine substitution
BBB permeability and metabolic stability assays
Kinase inhibitor scaffold synthesis
Privileged pyridine-based ATP-competitive inhibitor core
Kinase panel selectivity and cellular potency endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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